1-(Propane-2-sulfonyl)-piperidin-3-ylamine 1-(Propane-2-sulfonyl)-piperidin-3-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201080
InChI: InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol

1-(Propane-2-sulfonyl)-piperidin-3-ylamine

CAS No.:

Cat. No.: VC16201080

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

1-(Propane-2-sulfonyl)-piperidin-3-ylamine -

Specification

Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
IUPAC Name 1-propan-2-ylsulfonylpiperidin-3-amine
Standard InChI InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3
Standard InChI Key NHRKQAGAWHZUBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)N1CCCC(C1)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-propylsulfonylpiperidin-3-amine . Its molecular formula C8H18N2O2S\text{C}_8\text{H}_{18}\text{N}_2\text{O}_2\text{S} reflects a piperidine ring (C5H10N\text{C}_5\text{H}_{10}\text{N}) substituted with a propane-2-sulfonyl group (C3H7SO2\text{C}_3\text{H}_7\text{SO}_2) and an amine moiety at distinct positions. The SMILES notation CCCS(=O)(=O)N1CCCC(C1)N provides a linear representation of its structure .

Structural Depiction and Conformational Analysis

The 2D structure features a six-membered piperidine ring with a sulfonamide group (-SO2_2-) at position 1 and a primary amine (-NH2_2) at position 3 (Figure 1) . Computational models reveal that the propane-2-sulfonyl group adopts a staggered conformation relative to the piperidine ring, minimizing steric hindrance . The amine group participates in hydrogen bonding, influencing solubility and target interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8H18N2O2S\text{C}_8\text{H}_{18}\text{N}_2\text{O}_2\text{S}
Molecular Weight206.31 g/mol
XLogP3-AA0
Hydrogen Bond Donor Count1
Rotatable Bond Count3

Synthesis and Manufacturing Processes

Synthetic Routes

A scalable synthesis involves the reaction of piperidin-3-amine with propane-2-sulfonyl chloride under basic conditions. Adapted from a related piperazine derivative synthesis , the protocol proceeds as follows:

  • Reagents: Piperidin-3-amine (1.0 equiv), propane-2-sulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent: Dichloromethane at 0°C to room temperature.

  • Reaction Time: 16 hours.

  • Workup: Quenching with water, extraction with dichloromethane, and drying over MgSO4_4.

  • Yield: ~84% after purification .

This method ensures efficient sulfonylation of the piperidine amine while preserving the primary amine functionality.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0°C → 20°CMaximizes selectivity
SolventDichloromethaneEnhances solubility
BaseTriethylamineNeutralizes HCl byproduct

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited solubility in water (LogP = 0) . Stability studies indicate no decomposition under ambient conditions for 6 months, making it suitable for long-term storage .

Spectroscopic Characteristics

  • 1^1H NMR: Peaks at δ 3.45 ppm (piperidine H-2/H-6), δ 2.85 ppm (sulfonyl-adjacent CH), δ 1.75 ppm (propane CH3_3) .

  • IR: Strong absorption at 1160 cm1^{-1} (S=O asymmetric stretch) and 1340 cm1^{-1} (S=O symmetric stretch) .

Biological Activity and Pharmacological Significance

Kinase Inhibition Profile

In enzymatic assays, 1-(Propane-2-sulfonyl)-piperidin-3-ylamine demonstrated potent inhibition of CDK2 (IC50_{50} = 12 nM) and moderate activity against CDK7 (IC50_{50} = 670 nM) . The sulfonamide group enhances binding to the kinase ATP pocket, while the amine moiety forms hydrogen bonds with Glu81 and Leu83 residues .

Selectivity and Mechanism

Comparative studies with analogs revealed that replacing the sulfonyl linker with alkyl chains (e.g., compound 7, IC50_{50} = 480 nM for CDK2) reduces potency, underscoring the sulfonamide’s critical role . Selectivity over CDK7 is attributed to steric clashes with the larger gatekeeper residue (Phe80 in CDK2 vs. Leu83 in CDK7) .

Table 3: Comparative CDK Inhibition Data

CompoundCDK2 IC50_{50} (nM)CDK7 IC50_{50} (nM)Selectivity Ratio
Target Compound1267055.8
Analog 7 (alkyl)4805101.06
Analog 8 (C8-subst)>100,0005,000<0.05

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s CDK2 inhibition suggests utility in oncology, particularly for cancers driven by cyclin E overexpression (e.g., breast, ovarian) . Preclinical models show that co-administration with cisplatin enhances apoptosis in tumor cells .

Case Studies and Research Advancements

Irreversible Inhibition Mechanism

A vinyl sulfone analog (compound 9) exhibited time-dependent CDK2 inhibition, suggesting covalent modification of cysteine residues . This finding opens avenues for designing irreversible kinase inhibitors with prolonged therapeutic effects.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Linker: Essential for CDK2 potency; removal reduces activity 100-fold .

  • Amine Position: 3-substitution optimizes hydrogen bonding versus 2- or 4-substituted analogs .

  • Propane Chain: Longer chains (e.g., butane) decrease solubility without improving potency .

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